(Naphthalen-1-yl)methyl naphthalene-1-carboxylate
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Overview
Description
(Naphthalen-1-yl)methyl naphthalene-1-carboxylate is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of two naphthalene rings, one of which is substituted with a methyl group and a carboxylate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Naphthalen-1-yl)methyl naphthalene-1-carboxylate typically involves the esterification of naphthalene-1-carboxylic acid with naphthalen-1-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include refluxing the reactants in an appropriate solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
(Naphthalen-1-yl)methyl naphthalene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene-1-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: Electrophilic substitution reactions can occur on the naphthalene rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene derivatives with different functional groups, such as hydroxyl, nitro, or halogen groups, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(Naphthalen-1-yl)methyl naphthalene-1-carboxylate has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to the interaction of naphthalene derivatives with biological systems.
Medicine: Research on its potential pharmacological properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Naphthalen-1-yl)methyl naphthalene-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes or receptors, depending on its structural features and functional groups. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may interact with proteins involved in signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Naphthalene: The simplest polycyclic aromatic hydrocarbon with two fused benzene rings.
Naphthalene-1-carboxylic acid: A derivative of naphthalene with a carboxyl group at the 1-position.
Naphthalen-1-ylmethanol: A derivative of naphthalene with a hydroxymethyl group at the 1-position
Uniqueness
(Naphthalen-1-yl)methyl naphthalene-1-carboxylate is unique due to the presence of both a methyl group and a carboxylate group on the naphthalene rings. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
63158-21-4 |
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Molecular Formula |
C22H16O2 |
Molecular Weight |
312.4 g/mol |
IUPAC Name |
naphthalen-1-ylmethyl naphthalene-1-carboxylate |
InChI |
InChI=1S/C22H16O2/c23-22(21-14-6-10-17-8-2-4-13-20(17)21)24-15-18-11-5-9-16-7-1-3-12-19(16)18/h1-14H,15H2 |
InChI Key |
WWHDSNFSPONCDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2COC(=O)C3=CC=CC4=CC=CC=C43 |
Origin of Product |
United States |
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